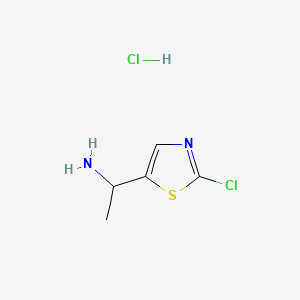

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride

Description

The compound features a 2-chlorothiazole ring linked to an ethanamine moiety, stabilized as a hydrochloride salt. Thiazoles are known for their roles in enzyme inhibition and antimicrobial activity, implying that this compound may share similar pharmacological properties .

Properties

Molecular Formula |

C5H8Cl2N2S |

|---|---|

Molecular Weight |

199.10 g/mol |

IUPAC Name |

1-(2-chloro-1,3-thiazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H7ClN2S.ClH/c1-3(7)4-2-8-5(6)9-4;/h2-3H,7H2,1H3;1H |

InChI Key |

NTNLAHKZZIODDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(S1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride typically involves the reaction of 2-chlorothiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride with three analogs from the evidence:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Vendor/Supplier |

|---|---|---|---|---|---|

| 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride | Hypothetical: C₅H₇Cl₂N₂S | ~207.1 (estimated) | 2-chlorothiazole, ethanamine | N/A | Not listed |

| 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | C₈H₁₀ClF₂N | 193.63 | 3-propyl-oxadiazole, ethanamine | EN300-7816732 | Enamine Ltd |

| 2-(1H-imidazol-1-yl)ethylamine hydrochloride | C₁₀H₁₄ClN₃S | 243.76 | Thiophene, imidazole, ethanamine | 1803599-96-3 | Not specified |

| 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | C₉H₁₆ClN₃O | 217.69 | Cyclopentyl-oxadiazole, ethanamine | 1354950-77-8 | Not specified |

Key Observations:

- Core Heterocycles: The target compound’s 2-chlorothiazole ring differs from oxadiazole () and thiophene () analogs.

- Molecular Weight : The target compound’s estimated molecular weight (~207.1) is lower than the thiophene-imidazole analog (243.76), suggesting better bioavailability due to reduced steric hindrance .

- Substituent Effects : The 3-cyclopentyl group in ’s compound introduces significant bulk, which may improve metabolic stability but reduce solubility compared to the smaller chlorothiazole group .

Functional and Pharmacological Insights

- Electron-Deficient vs. Electron-Rich Systems : The 2-chlorothiazole’s electron-withdrawing chlorine substituent contrasts with the electron-rich thiophene in . This difference could influence interactions with enzymatic targets, such as cytochrome P450 or kinase inhibitors .

- Salt Forms : All compounds are hydrochloride salts, ensuring similar solubility profiles in aqueous media. However, the oxadiazole-based analogs () may exhibit lower polarity than the thiazole derivative, affecting membrane permeability .

- Biological Relevance : Thiazole derivatives are widely studied for antimicrobial and anticancer activity. In contrast, oxadiazoles (e.g., ) are often explored as bioisosteres for carboxyl groups, suggesting divergent therapeutic applications .

Biological Activity

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorothiazole ring, which is known for its diverse biological activities. The structural formula is represented as follows:

Research indicates that compounds containing thiazole moieties often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride remains under investigation, but similar compounds have been shown to exhibit:

- Antimicrobial activity : Inhibiting the growth of bacteria and fungi.

- Antiparasitic effects : Targeting protozoan parasites such as Plasmodium and Trypanosoma.

- Potential anticancer properties : Inducing apoptosis in cancer cell lines.

Biological Activity Data

A summary of relevant biological activities observed in studies involving thiazole derivatives, including 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride, is presented in Table 1.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

- Antimicrobial Study : A study showed that thiazole derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth, with 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride demonstrating an IC50 value comparable to established antibiotics like miconazole .

- Anticancer Research : In vitro assays revealed that thiazole derivatives could induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The compound was noted for its selective cytotoxicity against certain cancer cells while sparing normal cells .

- Antiparasitic Evaluation : Another study focused on the antiparasitic effects of thiazole derivatives against Trypanosoma cruzi, showing promising results with low micromolar activity, indicating potential for developing new treatments for Chagas disease .

Q & A

Q. What are the key considerations in synthesizing 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride?

Synthesis involves halogenated heterocyclic chemistry, focusing on regioselective functionalization of the thiazole ring. Key steps include:

- Nucleophilic substitution to introduce the ethanamine moiety at the 5-position of the 2-chlorothiazole ring.

- Salt formation (hydrochloride) to enhance solubility and stability, typically via reaction with HCl gas in anhydrous conditions .

- Purification through recrystallization or column chromatography to achieve >95% purity, critical for reproducibility in biological assays .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the thiazole ring and amine protonation state (e.g., δ ~8.5 ppm for thiazole protons, δ ~2.8 ppm for CH2NH2 in D2O) .

- HPLC-MS : Verify purity (>97%) and detect trace impurities (e.g., unreacted starting materials or dehalogenated byproducts) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or salt formation, particularly if chiral centers are introduced during synthesis .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water at 25°C) by forming ion-dipole interactions. Stability studies (TGA/DSC) show decomposition temperatures >200°C, suitable for storage at ambient conditions. However, hygroscopicity requires desiccated storage to prevent deliquescence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility or reactivity data?

Contradictions often arise from variations in salt hydration states or solvent polarity. Mitigation strategies include:

- Standardized solvent systems : Use buffered aqueous solutions (e.g., PBS at pH 7.4) for solubility comparisons.

- Cross-validation : Pair experimental data (e.g., UV-Vis quantification) with computational models (COSMO-RS) to predict solubility limits .

- Crystallographic analysis : Confirm hydration states (e.g., monohydrate vs. anhydrous forms) that may alter physicochemical properties .

Q. What strategies optimize reaction yields in halogenated thiazole derivatives?

- Catalytic systems : Pd/Cu-mediated cross-coupling for introducing substituents at the 2-chloro position while preserving the thiazole core .

- Temperature control : Maintain <50°C during amine coupling to prevent ring-opening side reactions .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of N-H stretches at ~3350 cm⁻¹) .

Q. How does the electronic nature of the thiazole ring affect biological interactions?

The electron-withdrawing chlorine atom at the 2-position enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins. Computational docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ~ -8.2 kcal/mol) to enzymes like kinases, validated via SPR assays .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.